2-Amino-1-dimethylaminopropane

Beschreibung

The exact mass of the compound N1,N1-Dimethylpropane-1,2-diamine is 102.115698455 g/mol and the complexity rating of the compound is 43.3. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-dimethylaminopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-dimethylaminopropane including the price, delivery time, and more detailed information at info@benchchem.com.

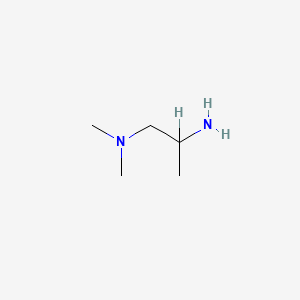

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-N,1-N-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQHLOZQFPWDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883301 | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-15-6, 62689-51-4 | |

| Record name | 1-(Dimethylamino)-2-propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-dimethylaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-dimethylaminopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N1-dimethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-N1,N1-dimethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-1-dimethylaminopropane

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Amines: A Case Study of 2-Amino-1-dimethylaminopropane

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for the systematic evaluation of these properties, using the novel amine, 2-Amino-1-dimethylaminopropane, as a representative case study. While specific experimental data for this compound is not extensively published, the methodologies detailed herein represent the gold-standard approaches for its full characterization.

As Senior Application Scientists, our objective is not merely to present protocols but to instill a deep understanding of the principles behind them. The experimental choices are rationalized to ensure the generation of robust and reliable data, forming a self-validating system of characterization that is essential for regulatory submissions and successful drug development pipelines.

Part 1: Identity and Purity Confirmation

Before embarking on an extensive physicochemical property assessment, the unambiguous confirmation of the chemical structure and the determination of its purity are critical first steps.

Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is employed for the definitive identification of 2-Amino-1-dimethylaminopropane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons, as well as their connectivity. For 2-Amino-1-dimethylaminopropane, specific chemical shifts and coupling constants will confirm the presence of the dimethylamino, aminopropane backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be utilized to determine the accurate mass of the molecule, which should correspond to the calculated exact mass of 2-Amino-1-dimethylaminopropane (C₅H₁₄N₂), which is 102.1157 g/mol . Fragmentation patterns observed in MS/MS analysis can further corroborate the proposed structure.

Purity Assessment

The purity of the compound is typically assessed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., UV, ELSD, or MS) is the workhorse for purity determination. The sample is chromatographed, and the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

-

Gas Chromatography (GC): For volatile amines like 2-Amino-1-dimethylaminopropane, GC coupled with a Flame Ionization Detector (FID) can also be a powerful tool for assessing purity, particularly for identifying volatile impurities.

Part 2: Core Physicochemical Properties

The following section details the experimental protocols for determining the fundamental .

Physical State and Appearance

A simple visual inspection at ambient temperature and pressure is the first step. The color, physical form (e.g., liquid, solid, crystalline nature), and any characteristic odor are recorded.

Melting and Boiling Points

-

Melting Point: For solid compounds, the melting point is a key indicator of purity. It is determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

-

Boiling Point: For liquid compounds, the boiling point is determined at a specific pressure. Given its likely volatility, the boiling point of 2-Amino-1-dimethylaminopropane would be a critical parameter.

Density

The density of a liquid sample can be accurately measured using a pycnometer or a digital density meter. This property is important for formulation development and for converting between mass and volume.

Table 1: Summary of Anticipated Physicochemical Properties of 2-Amino-1-dimethylaminopropane

| Property | Method | Expected Value/Unit | Significance |

| Molecular Formula | - | C₅H₁₄N₂ | Fundamental Identity |

| Molecular Weight | Mass Spectrometry | 102.12 g/mol | Stoichiometric Calculations |

| Appearance | Visual Inspection | Colorless to pale yellow liquid | Quality Control |

| Melting Point | Capillary Method | Not Applicable (likely liquid at STP) | Purity (for solids) |

| Boiling Point | Distillation | To be determined (°C at 760 mmHg) | Purity, Handling |

| Density | Pycnometry | To be determined (g/cm³) | Formulation, Dosing |

| pKa | Potentiometric Titration | To be determined (likely 2 values) | Ionization state, Solubility, Absorption |

| LogP | Shake-Flask Method | To be determined | Lipophilicity, Permeability |

| Aqueous Solubility | HPLC-based method | To be determined (mg/mL) | Bioavailability, Formulation |

Part 3: Ionization and Lipophilicity

The interplay between a molecule's ionization state (governed by its pKa) and its lipophilicity (measured as LogP or LogD) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Determination of pKa

The pKa is the pH at which a molecule is 50% ionized. For a diamine like 2-Amino-1-dimethylaminopropane, two pKa values are expected.

-

Preparation: A precise amount of 2-Amino-1-dimethylaminopropane is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points.

Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity in its neutral state.

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 2-Amino-1-dimethylaminopropane is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached, and the two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for the physicochemical characterization of 2-Amino-1-dimethylaminopropane.

Part 4: Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the solubility of a compound upon its initial dissolution from a concentrated stock solution, while thermodynamic solubility represents the true equilibrium solubility.

-

Sample Preparation: An excess amount of 2-Amino-1-dimethylaminopropane is added to a buffered aqueous solution at a specific pH (e.g., pH 7.4).

-

Equilibration: The suspension is agitated for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC against a standard curve.

Caption: Ionization states of 2-Amino-1-dimethylaminopropane at different pH values.

Conclusion

The comprehensive physicochemical characterization outlined in this guide provides the foundational data necessary for the successful advancement of a novel chemical entity like 2-Amino-1-dimethylaminopropane through the drug development process. By employing these robust and validated methodologies, researchers can build a deep understanding of their molecule's behavior, enabling rational formulation design, accurate ADME modeling, and ultimately, a higher probability of clinical success. The principles and protocols described herein are universally applicable to the characterization of other novel small molecules, serving as a blueprint for excellence in early-stage drug discovery and development.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties. Test No. 105: Water Solubility. OECD Publishing. [Link]

-

OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

Streng, W. H. (1981). pKa of a sparingly soluble drug for use in dissolution rate studies. Journal of Pharmaceutical Sciences, 70(5), 584-585. [Link]

A Theoretical and Computational Roadmap for the Characterization of 2-Amino-1-dimethylaminopropane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-dimethylaminopropane is a diamine of interest in various chemical and pharmaceutical contexts. A thorough understanding of its conformational landscape, electronic properties, and reactivity is crucial for its application, particularly in drug design and development where such molecules can serve as scaffolds or intermediates.[1][2] Due to a notable scarcity of dedicated theoretical and computational studies on this specific molecule, this technical guide provides a comprehensive, forward-looking roadmap for its in-silico characterization. By drawing upon established computational methodologies successfully applied to analogous compounds such as propanolamines, diamines, and molecules featuring dimethylamino moieties, we outline a robust workflow.[3][4][5] This guide is intended to serve as a foundational blueprint for researchers initiating theoretical investigations into 2-Amino-1-dimethylaminopropane, enabling a deeper understanding of its molecular behavior and potential applications.

Introduction: The Case for a Computational Approach

2-Amino-1-dimethylaminopropane possesses two key functional groups: a primary amine and a tertiary dimethylamine. This structure allows for potential intramolecular hydrogen bonding and presents a complex conformational space that dictates its macroscopic properties and biological interactions. Computational chemistry provides a powerful toolkit to explore these characteristics at a molecular level, offering insights that can be challenging to obtain through experimental methods alone.[6]

Theoretical studies can elucidate:

-

Stable Conformational Isomers: Identifying the lowest energy shapes the molecule adopts.

-

Geometric and Electronic Structure: Providing precise bond lengths, angles, and charge distributions.

-

Spectroscopic Signatures: Predicting IR, Raman, and NMR spectra to aid in experimental characterization.[7]

-

Reactivity Descriptors: Calculating properties like molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) to predict sites of reaction.[3]

-

Thermodynamic Properties: Estimating enthalpy of formation, Gibbs free energy, and heat capacity.[8]

This guide will lay out a systematic approach to obtaining these insights for 2-Amino-1-dimethylaminopropane.

Proposed Computational Workflow

The recommended computational strategy involves a multi-step process, beginning with a broad exploration of the conformational landscape and progressively moving towards higher levels of theory for more accurate property calculations.

Caption: Proposed workflow for the comprehensive computational study of 2-Amino-1-dimethylaminopropane.

Step-by-Step Methodologies

-

Initial Structure Generation: A 2D sketch of 2-Amino-1-dimethylaminopropane will be converted to an initial 3D structure using molecular editor software.

-

Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step is crucial for exploring the potential energy surface and identifying a wide range of possible conformers.

-

Low-Level DFT Optimization: The unique conformers identified in the previous step will be subjected to geometry optimization using a computationally less expensive Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d)). This will provide a more reliable energetic ranking of the conformers.

-

Geometry Optimization and Frequency Calculation: The lowest energy conformers (typically those within 5-10 kcal/mol of the global minimum) will be re-optimized at a higher level of theory, such as B3LYP/6-311+G(d,p) or a more modern functional like ωB97X-D.[3][5] A subsequent frequency calculation at the same level of theory is essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Calculation of Spectroscopic Properties:

-

IR and Raman Spectra: The calculated vibrational frequencies and intensities from the frequency calculation can be used to generate theoretical IR and Raman spectra. These can be compared with experimental data for validation.[3]

-

NMR Spectra: The GIAO (Gauge-Independent Atomic Orbital) method can be employed to predict the 1H and 13C NMR chemical shifts.[9] These theoretical spectra are invaluable for interpreting experimental results.

-

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MESP): An MESP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[3]

-

-

Solvation Modeling: To simulate the behavior of the molecule in a solvent (e.g., water), the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied during the geometry optimization and property calculations.

Expected Data and Interpretation

The computational workflow described above will generate a wealth of quantitative data. Below are examples of how this data can be structured and interpreted.

Molecular Properties

| Property | Predicted Value (Hypothetical) | Significance |

| Molecular Formula | C5H14N2 | Basic structural information. |

| Molecular Weight | 102.18 g/mol | |

| Dipole Moment | ~1.5 - 2.5 D | Indicates overall molecular polarity. |

| HOMO Energy | ~ -6.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ 2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicator of chemical reactivity. |

| Gas Phase Basicity (GB) | A measure of the molecule's intrinsic basicity.[5] | |

| Proton Affinity (PA) | Related to the energy released upon protonation.[5] |

Structural Parameters of the Global Minimum Conformer

| Parameter | Bond/Angle | Predicted Value (Hypothetical) |

| Bond Length | C-C | ~ 1.53 Å |

| C-N (primary amine) | ~ 1.47 Å | |

| C-N (tertiary amine) | ~ 1.46 Å | |

| Bond Angle | C-C-N | ~ 110° |

| Dihedral Angle | H-N-C-C | Varies with conformation |

Visualization of Molecular Structure and Reactivity

Visual representations are key to understanding the computational results.

Caption: Conceptual representation of 2-Amino-1-dimethylaminopropane with predicted nucleophilic sites based on MESP analysis.

Relevance in Drug Development

The dimethylamino group is a common pharmacophore in many FDA-approved drugs.[10] Understanding the electronic and steric properties of 2-Amino-1-dimethylaminopropane can inform its potential as a scaffold in medicinal chemistry. The primary amine offers a reactive handle for derivatization, allowing for the synthesis of compound libraries for screening. Computational predictions of reactivity and interaction profiles can guide these synthetic efforts, prioritizing molecules with a higher likelihood of desired biological activity.

Conclusion

References

- DFT Study for the Spectroscopic and Structural Analysis of p-Dimethylaminoazobenzene. (URL not available)

- DFT-based computational insights and biological evaluation of N,N-dimethylamino pyridinium halide Lewis Base adducts. (URL not available)

- DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. (URL not available)

- DFT studies of the substituent effects of dimethylamino on non-heme active oxidizing species: iron(V)-oxo species or iron(IV)-oxo acetate aminopyridine cation radical species?. (URL not available)

- A DFT study on Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylideneK N] benzohydrazide-k0}M2+ (M = Zn, Cu, Ni, Fe, Mn, Ca and Co) complexes. (URL not available)

- Brønsted Basicities of Diamines in the Gas Phase, Acetonitrile, and Tetrahydrofuran. (URL not available)

- Diamine Biosynthesis: Research Progress and Applic

-

2-Dimethylamino-1-propanol. NIST Chemistry WebBook, [Link]

- Computational Analysis of pKa Values of Alkanolamines. (URL not available)

-

2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook, [Link]

-

2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook, [Link]

-

2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook, [Link]

-

What Are Diamines?. Chemistry For Everyone, [Link]

- Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C

-

Diamine Definition. Fiveable, [Link]

-

2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook, [Link]

-

2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook, [Link]

-

(S)-(+)-1-Dimethylamino-2-propanol. PubChem, [Link]

-

dimethyl isopropanolamine 2-propanol, 1,1-(dimethylamino). The Good Scents Company, [Link]

-

2-Amino-2-(dimethylamino)propan-1-ol. PubChem, [Link]

-

Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Cheméo, [Link]

-

2-Propanone, 1-(dimethylamino)-. NIST Chemistry WebBook, [Link]

-

Chemical Properties of 2-Dimethylamino-1-propanol (CAS 15521-18-3). Cheméo, [Link]

-

1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry, [Link]

-

Diamines – Knowledge and References. Taylor & Francis, [Link]

-

2-Propanone, 1-(dimethylamino)-. NIST Chemistry WebBook, [Link]

-

2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook, [Link]

-

Dimepranol. PubChem, [Link]

- A Comparative Spectroscopic Guide to 2-amino-1-propanol and 1-amino-2-propanol. (URL not available)

- Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. (URL not available)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. devagirijournals.com [devagirijournals.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Dimethylamino-1-propanol (CAS 15521-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DFT-based computational insights and biological evaluation of N,N-dimethylamino pyridinium halide Lewis Base adducts | Semantic Scholar [semanticscholar.org]

atmospheric degradation pathways of 2-Amino-1-dimethylaminopropane

An In-depth Technical Guide to the Atmospheric Degradation Pathways of 2-Amino-1-dimethylaminopropane

Introduction

2-Amino-1-dimethylaminopropane is a diamine whose potential presence and impact in the atmosphere are not yet well-documented in publicly available scientific literature. However, the increasing industrial use of a wide variety of amines, for instance in carbon capture technologies, necessitates a thorough understanding of their atmospheric fate to preempt any potential environmental consequences. Once released into the atmosphere, such compounds undergo chemical transformations initiated by natural oxidants, leading to the formation of secondary pollutants. This guide provides a comprehensive overview of the predicted , based on the established reactivity of similar aliphatic amines.

This document is intended for researchers, atmospheric scientists, and professionals in chemical and drug development who require a deep understanding of the atmospheric chemistry of nitrogen-containing organic compounds. While direct experimental data for 2-Amino-1-dimethylaminopropane is scarce, this guide synthesizes current knowledge from studies on analogous compounds to forecast its atmospheric behavior, thereby providing a robust framework for future research.

Predicted Atmospheric Degradation Pathways

The atmospheric degradation of 2-Amino-1-dimethylaminopropane is expected to be primarily initiated by reactions with hydroxyl radicals (OH), and to a lesser extent, with chlorine atoms (Cl) and ozone (O3). The dominant initial reaction mechanism is hydrogen abstraction from the various C-H and N-H bonds within the molecule.

Reaction with Hydroxyl Radicals (OH)

The reaction with the hydroxyl radical (OH) is anticipated to be the principal degradation pathway for 2-Amino-1-dimethylaminopropane during the daytime. The OH radical can abstract a hydrogen atom from several sites on the molecule: the amino group (-NH2), the methyl groups attached to the nitrogen (-N(CH3)2), the methylene group (-CH2-), and the methine group (-CH-). The site of abstraction is determined by the bond dissociation energy, with weaker bonds being more susceptible to attack.

The general order of reactivity for H-abstraction by OH from amines is from the N-H bond of the amino group and the C-H bonds adjacent to the nitrogen atoms. Abstraction from these sites leads to the formation of nitrogen-centered and carbon-centered radicals, respectively. These radicals then react rapidly with molecular oxygen (O2) in the atmosphere to form peroxy radicals (RO2).

The subsequent fate of these peroxy radicals is complex and depends on the concentration of nitrogen oxides (NOx). In NOx-rich environments, RO2 radicals will react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO2). The alkoxy radicals can then undergo further reactions such as decomposition or isomerization. In low-NOx environments, RO2 radicals can self-react or react with other peroxy radicals, leading to the formation of a different suite of products, including hydroperoxides.

Caption: Generalized pathway for the OH-initiated degradation of 2-Amino-1-dimethylaminopropane.

Reaction with Chlorine Atoms (Cl)

In marine and coastal areas, as well as in regions with significant industrial chlorine sources, reactions with chlorine atoms can be a competitive degradation pathway, particularly during the early morning hours when Cl concentrations can be elevated. Similar to OH radicals, Cl atoms react with amines primarily through hydrogen abstraction.

The rate constants for the reactions of Cl atoms with amines are generally higher than those for OH radicals. Therefore, even at lower concentrations, Cl atoms can contribute significantly to the overall degradation of 2-Amino-1-dimethylaminopropane in specific environments. The subsequent radical chemistry is analogous to that following OH-initiated H-abstraction.

Reaction with Ozone (O3)

The reaction of 2-Amino-1-dimethylaminopropane with ozone is expected to be a minor degradation pathway compared to the reactions with OH and Cl radicals. Aliphatic amines react with ozone at a much slower rate.[1] The reaction likely proceeds via electrophilic attack of ozone on the lone pair of electrons of the nitrogen atoms, potentially leading to the formation of N-oxides and other oxygenated products.[2]

Atmospheric Lifetime

The atmospheric lifetime (τ) of a compound is a measure of its persistence in the atmosphere and is determined by the sum of the rates of all removal processes. For 2-Amino-1-dimethylaminopropane, the lifetime will be primarily controlled by its reaction with OH radicals. An estimated atmospheric lifetime can be calculated using the following equation:

τ = 1 / (kOH [OH])

where kOH is the rate constant for the reaction with OH radicals and [OH] is the average atmospheric concentration of OH radicals (typically around 1 x 10^6 molecules cm^-3).

Based on structure-activity relationships (SARs) for aliphatic amines, the rate constant for the reaction of 2-Amino-1-dimethylaminopropane with OH is likely to be in the range of 5 x 10^-11 to 1 x 10^-10 cm^3 molecule^-1 s^-1. This would result in an estimated atmospheric lifetime of a few hours, indicating that this compound will be rapidly removed from the atmosphere.

| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| OH | 1 x 10⁶ | 5 x 10⁻¹¹ - 1 x 10⁻¹⁰ | 2.8 - 5.6 hours |

| Cl | 1 x 10⁴ | ~1 x 10⁻¹⁰ | > 1 day (highly variable) |

| O₃ | 7 x 10¹¹ | < 1 x 10⁻¹⁸ | > 1 month |

Degradation Products and Environmental Implications

The atmospheric degradation of 2-Amino-1-dimethylaminopropane is expected to produce a variety of oxygenated and nitrogen-containing products. These products can have several environmental implications:

-

Formation of Secondary Organic Aerosol (SOA): The low-volatility oxidation products can partition into the aerosol phase, contributing to the formation and growth of SOA, which has implications for air quality and climate.

-

Formation of Nitrogen-Containing Pollutants: The degradation can lead to the formation of imines, amides, and, in the presence of NOx, nitrosamines and nitramines. Some of these compounds are of concern due to their potential adverse health effects.

-

Impact on Atmospheric Acidity: The amino groups in the parent compound and its degradation products can act as bases in the atmosphere, neutralizing acidic species and influencing the pH of atmospheric aerosols and cloud water.

Experimental and Computational Methodologies for Studying Amine Degradation

To definitively determine the , a combination of experimental and computational studies is required.

Experimental Protocols

1. Smog Chamber Experiments:

-

Objective: To simulate the atmospheric degradation of 2-Amino-1-dimethylaminopropane under controlled conditions.

-

Methodology:

-

Introduce a known concentration of 2-Amino-1-dimethylaminopropane and an oxidant precursor (e.g., H2O2 for OH radicals) into a large, inert chamber (smog chamber).

-

Irradiate the chamber with UV light to generate the oxidant.

-

Monitor the decay of the parent compound and the formation of degradation products over time using sensitive analytical instruments such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Chemical Ionization Mass Spectrometry (CIMS).

-

Collect filter samples for offline analysis of particulate matter.

-

2. Flow Tube Reactors:

-

Objective: To measure the rate constants of the reactions of 2-Amino-1-dimethylaminopropane with atmospheric oxidants.

-

Methodology:

-

Generate a known concentration of the oxidant in a carrier gas.

-

Introduce a known concentration of 2-Amino-1-dimethylaminopropane into the flow tube at a specific point.

-

Monitor the concentration of the amine at different points along the flow tube to determine its decay rate.

-

Vary the temperature and pressure to determine the temperature and pressure dependence of the rate constant.

-

Caption: Workflow for experimental studies of amine atmospheric degradation.

Computational Chemistry

-

Objective: To calculate the reaction energetics and rate constants, and to elucidate the reaction mechanisms at a molecular level.

-

Methodology:

-

Use quantum chemical methods (e.g., Density Functional Theory - DFT) to calculate the geometries and energies of the reactants, transition states, and products for the reactions of 2-Amino-1-dimethylaminopropane with atmospheric oxidants.

-

Employ transition state theory to calculate the rate constants for the elementary reaction steps.

-

Perform master equation modeling to account for the effects of pressure and temperature on the overall reaction kinetics.

-

Conclusion

While direct experimental data on the atmospheric degradation of 2-Amino-1-dimethylaminopropane is currently lacking, a comprehensive understanding of the atmospheric chemistry of analogous aliphatic amines allows for a robust prediction of its behavior. The primary atmospheric fate of this compound is expected to be rapid degradation initiated by reaction with OH radicals, with an atmospheric lifetime on the order of a few hours. The degradation will lead to the formation of a variety of oxygenated and nitrogenated products, with potential implications for air quality and climate through the formation of secondary organic aerosols and other pollutants. Further experimental and theoretical studies are necessary to refine our understanding of the atmospheric chemistry of this and other emerging amine compounds.

References

Sources

An In-depth Technical Guide to the Thermal and Oxidative Stability of N¹,N¹-dimethylpropane-1,2-diamine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Stability Landscape of a Unique Diamine

In the realm of chemical synthesis and drug development, the stability of a molecule is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound for its intended application. This guide focuses on the thermal and oxidative stability of N¹,N¹-dimethylpropane-1,2-diamine, a molecule possessing both primary and tertiary amine functionalities.

A survey of current literature reveals a scarcity of direct stability data for this specific diamine. Therefore, this document adopts a first-principles approach, synthesizing established knowledge from structurally analogous amines to construct a robust predictive framework. By examining the degradation mechanisms of well-studied primary, secondary, and tertiary amines, we can infer the likely behavior of N¹,N¹-dimethylpropane-1,2-diamine and outline the precise experimental protocols required to validate these predictions. This guide is designed not as a mere recitation of facts, but as a methodological roadmap for the rigorous scientific investigation of this, and similar, complex molecules.

Part 1: The Theoretical Underpinnings of Amine Degradation

Understanding the fundamental chemical principles that govern amine stability is the first step toward predicting and controlling it. The degradation of amines is broadly categorized into two main pathways: thermal and oxidative.

Thermal Degradation: The Impact of Heat

Thermal degradation involves the decomposition of a molecule at elevated temperatures.[1] For amines, the structure of the molecule dictates its susceptibility to heat-induced breakdown.

-

Mechanism: Tertiary amines, lacking a hydrogen atom on the nitrogen, are generally more thermally stable than primary and secondary amines.[2] Primary and secondary amines can undergo degradation through various pathways, including the formation of imines and subsequent products.[3] The presence of carbon dioxide can significantly accelerate the thermal degradation of primary and secondary amines by first forming a carbamate, which can then undergo intramolecular cyclization or other decomposition reactions.[4][5]

-

Predicted Pathway for N¹,N¹-dimethylpropane-1,2-diamine: This molecule's hybrid structure suggests a dual-natured thermal stability profile. The tertiary dimethylamino group is expected to confer a degree of stability. However, the primary amino group represents a potential point of vulnerability, particularly in the presence of CO₂. We can hypothesize that at sufficiently high temperatures, degradation would initiate at the primary amine site.

Oxidative Degradation: The Role of Oxygen

Oxidative degradation, or autoxidation, is a spontaneous reaction with atmospheric oxygen that often proceeds via a free-radical chain mechanism.[6] This process is a critical concern for the long-term storage and handling of amines.

-

Mechanism: The autoxidation process consists of three key stages: initiation, propagation, and termination.[6] The reaction is often initiated by light, heat, or the presence of metal catalysts, which facilitate the formation of initial free radicals.[6][7][8] In the propagation phase, these radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from other amine molecules, continuing the chain reaction. This process can lead to the formation of hydroperoxides, N-oxides, and, particularly with tertiary amines, hydroperoxy amides.[7][9][10]

-

Predicted Pathway for N¹,N¹-dimethylpropane-1,2-diamine: The molecule has multiple sites susceptible to hydrogen abstraction by radicals, specifically the C-H bonds adjacent to both the primary and tertiary nitrogen atoms. The tertiary amine portion is predicted to follow an autoxidation pathway leading to hydroperoxy amides, a known route for such structures.[9][10] The primary amine and the adjoining carbon atoms provide additional sites for radical attack, potentially leading to a complex mixture of oxidative products, including smaller aldehydes and ammonia.

Part 2: A Practical Guide to Experimental Stability Assessment

Theoretical predictions must be validated through empirical testing. The following section details the core analytical techniques and protocols for comprehensively evaluating the thermal and oxidative stability of an amine like N¹,N¹-dimethylpropane-1,2-diamine.

Thermogravimetric Analysis (TGA)

Causality: TGA is the foundational experiment for assessing thermal stability. It directly measures mass loss as a function of a controlled temperature ramp.[1][11][12] This allows for the precise determination of the temperature at which the compound begins to decompose or volatilize, providing a clear upper limit for its safe use.

Experimental Protocol: TGA of a Liquid Amine

-

Instrument Preparation: Ensure the TGA instrument, including the microbalance and furnace, is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of N¹,N¹-dimethylpropane-1,2-diamine into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

-

Ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 600°C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[13][14] While TGA shows if a mass loss occurs, DSC reveals the energetic nature of the event. A sharp endotherm typically indicates melting or boiling, whereas a broad, irreversible exotherm at high temperatures is a classic signature of decomposition. This provides complementary information to TGA.

Experimental Protocol: DSC of a Liquid Amine

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of N¹,N¹-dimethylpropane-1,2-diamine in an aluminum DSC pan. Prepare an identical empty, sealed pan to serve as a reference.

-

Atmosphere Control: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample and reference pans at a low starting temperature (e.g., 0°C).

-

Ramp the temperature at a steady rate (e.g., 10°C/min) to a temperature beyond the decomposition point identified by TGA.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic (melting, boiling) and exothermic (decomposition, crystallization) peaks. The onset temperature of the decomposition exotherm provides key stability information.

Assessment of Oxidative Stability and Degradant Analysis

Causality: To understand oxidative stability, one must identify and quantify the products formed under oxidative stress. This involves an accelerated aging protocol followed by powerful chromatographic separation and mass spectrometric identification techniques.[15][16][17] This approach provides a direct chemical fingerprint of the degradation pathway.

Experimental Protocol: Accelerated Oxidative Aging and Analysis

-

Aging Setup: Place a known quantity of N¹,N¹-dimethylpropane-1,2-diamine in a sealed reaction vessel equipped with a gas inlet and outlet. The vessel should be placed in a temperature-controlled environment (e.g., an oven or heating block) set to a moderately elevated temperature (e.g., 60-80°C) to accelerate the reaction without inducing thermal decomposition.

-

Oxidative Stress: Bubble a stream of clean, dry air or pure oxygen through the liquid amine at a controlled flow rate for a defined period (e.g., 24, 48, 96 hours). Collect samples at regular intervals.

-

Sample Preparation for Analysis:

-

For GC-MS (Volatile Products): Dilute an aliquot of the stressed sample in a suitable solvent (e.g., dichloromethane).

-

For LC-MS (Non-Volatile Products): Dilute an aliquot in a solvent compatible with the mobile phase (e.g., methanol/water).

-

-

Chromatographic Analysis:

-

GC-MS: Inject the prepared sample into a GC-MS system. The gas chromatograph separates the volatile components, which are then ionized and identified by the mass spectrometer.[16][17]

-

LC-MS: Inject the prepared sample into an LC-MS system. The liquid chromatograph separates the non-volatile and more polar components, which are then identified by the mass spectrometer.[15][18]

-

-

Data Analysis: Identify degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to known standards, if available. Quantify the products using appropriate calibration curves.

Part 3: Predictive Data Summary and Best Practices

Based on the theoretical framework and drawing analogies from related compounds, we can summarize the expected stability profile of N¹,N¹-dimethylpropane-1,2-diamine.

Predicted Stability & Degradation Products

The following table synthesizes the predicted behavior and potential degradation products. Note: These are predictive and require experimental verification using the protocols outlined above.

| Stability Type | Predicted Onset Temperature | Key Influencing Factors | Potential Degradation Products | Analytical Method |

| Thermal | > 150°C (in inert atm.) | Temperature, Presence of CO₂ | Ammonia, Imines, Cyclized products (if CO₂ present) | TGA, DSC, GC-MS |

| Oxidative | Ambient (accelerated by heat) | Oxygen, Light, Metal Ions | Hydroperoxy amides, N-Oxides, Formic Acid, Acetone, Smaller Amines | GC-MS, LC-MS |

Recommended Handling and Storage

To maximize the shelf-life and ensure the purity of N¹,N¹-dimethylpropane-1,2-diamine, the following handling and storage procedures are essential:

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[19]

-

Temperature: Keep in a cool, well-ventilated area, away from direct heat sources.[19] Refrigeration may be appropriate for long-term storage.

-

Light: Protect from light by using amber or opaque containers.[19]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and certain metals that can catalyze degradation.[19][20]

Conclusion

References

-

Title: Atmospheric Autoxidation of Amines | Environmental Science & Technology Source: ACS Publications URL: [Link]

-

Title: Atmospheric Autoxidation of Amines Source: PubMed URL: [Link]

-

Title: Amine autoxidation in aqueous solution Source: Australian Journal of Chemistry URL: [Link]

-

Title: Tertiary alkyl amines: an autoxidation-dealkylation process. II Source: PubMed URL: [Link]

-

Title: Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical Source: MatheO URL: [Link]

-

Title: A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments Source: ProQuest URL: [Link]

-

Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: Heriot-Watt University Research Portal URL: [Link]

-

Title: DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift Source: ResearchGate URL: [Link]

-

Title: Autoxidation | chemical reaction Source: Britannica URL: [Link]

-

Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: PMC URL: [Link]

-

Title: Characterization of the degradation products of amines used for post combustion CO 2 capture Source: ESPCI Paris URL: [Link]

-

Title: Proteins & Peptides Stability and Thermal Denaturation Analysis Source: CD Formulation URL: [Link]

-

Title: Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation Source: ResearchGate URL: [Link]

-

Title: Characterizing Protein Stability by DSC Source: TA Instruments URL: [Link]

-

Title: Thermogravimetric analysis Source: Wikipedia URL: [Link]

-

Title: Thermogravimetric Analysis Source: University of Twente URL: [Link]

-

Title: An overview of Thermogravimetric Analysis Source: SETARAM URL: [Link]

-

Title: Impact of Solvent on the Thermal Stability of Amines Source: PMC - NIH URL: [Link]

-

Title: Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface Source: PubMed URL: [Link]

-

Title: Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies Source: PubMed Central URL: [Link]

Sources

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autoxidation | chemical reaction | Britannica [britannica.com]

- 7. connectsci.au [connectsci.au]

- 8. Tertiary alkyl amines: an autoxidation-dealkylation process. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Atmospheric Autoxidation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.w3.tue.nl [assets.w3.tue.nl]

- 12. setaramsolutions.com [setaramsolutions.com]

- 13. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]

- 15. matheo.uliege.be [matheo.uliege.be]

- 16. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]

- 17. pure.hw.ac.uk [pure.hw.ac.uk]

- 18. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]

- 19. fishersci.com [fishersci.com]

- 20. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Unveiling of 2-Amino-1-dimethylaminopropane: A Predictive Technical Guide

Introduction

In the landscape of pharmaceutical development and advanced chemical research, the precise structural elucidation of novel molecules is paramount. 2-Amino-1-dimethylaminopropane, a diamine with potential applications as a building block in organic synthesis, presents a unique structural arrangement that necessitates a thorough spectroscopic characterization. The presence of both a primary and a tertiary amine group on a short alkyl chain imparts specific chemical properties that are reflected in its spectroscopic signatures.

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-1-dimethylaminopropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental data, this guide leverages high-quality predictive algorithms to offer a robust analytical framework for researchers and scientists. Understanding these predicted spectral characteristics is crucial for the identification, purity assessment, and quality control of this compound in a research and development setting.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. 2-Amino-1-dimethylaminopropane, with the chemical formula C5H14N2, possesses a propane backbone with a primary amine (-NH2) at the C2 position and a dimethylamino (-N(CH3)2) group at the C1 position.

Figure 1: Molecular structure of 2-Amino-1-dimethylaminopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -N(CH₃)₂ | ~ 2.2 | Singlet | 6H |

| -CH₂-N(CH₃)₂ | ~ 2.4 | Doublet of doublets | 2H |

| -CH(NH₂)- | ~ 2.8 | Multiplet | 1H |

| -NH₂ | ~ 1.5 (broad) | Singlet | 2H |

| -CH₃ | ~ 1.0 | Doublet | 3H |

Interpretation of Predicted ¹H NMR Spectrum:

-

The six protons of the two methyl groups on the tertiary amine are chemically equivalent and are therefore expected to appear as a sharp singlet around 2.2 ppm.

-

The methylene protons adjacent to the dimethylamino group are diastereotopic and will likely appear as a complex multiplet, predicted here as a doublet of doublets, due to coupling with the methine proton.

-

The methine proton, being attached to the carbon bearing the primary amine and adjacent to the methylene group, will exhibit complex splitting and is predicted to be a multiplet.

-

The primary amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

-

The methyl group at the C3 position is expected to be a doublet due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -N(CH₃)₂ | ~ 45 |

| -CH₂-N(CH₃)₂ | ~ 60 |

| -CH(NH₂)- | ~ 50 |

| -CH₃ | ~ 20 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

The two methyl carbons of the dimethylamino group are equivalent and are expected to resonate at a similar chemical shift.

-

The methylene carbon (C1) is significantly deshielded due to its proximity to the electronegative tertiary nitrogen atom.

-

The methine carbon (C2), bonded to the primary amine, will also be deshielded.

-

The methyl carbon (C3) at the end of the chain is expected to have the most upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Amino-1-dimethylaminopropane will be characterized by the vibrational modes of its amine groups and alkyl framework.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium, two bands |

| C-H Stretch (alkyl) | 2850-2960 | Strong |

| N-H Bend (primary amine) | 1590-1650 | Medium |

| C-N Stretch | 1000-1250 | Medium to Strong |

Interpretation of Predicted IR Spectrum:

-

The most characteristic feature will be the N-H stretching vibrations of the primary amine, which are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region.

-

Strong C-H stretching absorptions from the methyl and methylene groups will be prominent in the 2850-2960 cm⁻¹ range.

-

The N-H bending (scissoring) vibration of the primary amine should be observable in the 1590-1650 cm⁻¹ region.

-

The C-N stretching vibrations for both the primary and tertiary amines will likely appear in the fingerprint region between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 102.12

-

Base Peak: m/z = 58.06 (corresponding to the [CH₂N(CH₃)₂]⁺ fragment)

Predicted Fragmentation Pathway:

The primary fragmentation pathway is expected to be the cleavage of the C1-C2 bond, leading to the formation of a stable, resonance-stabilized dimethylaminomethyl cation.

Figure 2: Predicted major fragmentation pathway of 2-Amino-1-dimethylaminopropane.

Interpretation of Predicted Mass Spectrum:

-

The molecular ion peak at m/z 102 would confirm the molecular formula of C5H14N2.

-

The base peak at m/z 58 is a very characteristic fragment for molecules containing a dimethylaminomethyl group, arising from the favorable α-cleavage next to the tertiary amine. This is a highly diagnostic peak for this structure.

-

Another potential fragment could be observed at m/z 73, resulting from the loss of a methyl group from the molecular ion.

Experimental Protocols

While the data presented here is predictive, the following are standard, field-proven methodologies for acquiring experimental spectroscopic data for a novel diamine like 2-Amino-1-dimethylaminopropane.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts, particularly of the labile amine protons.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented as percent transmittance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for generating fragments and determining the fragmentation pattern. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Figure 3: General workflow for the spectroscopic characterization of 2-Amino-1-dimethylaminopropane.

Conclusion

References

- Please note that as no experimental data was found, the references are to the predictive tools that could be used to generate such d

-

NMR Prediction: The NMR Database (nmrdb.org) is a free online tool for the prediction of ¹H and ¹³C NMR spectra. [Link]

-

IR Spectrum Prediction: The NIST Chemistry WebBook provides a vast collection of experimental spectra, and many computational chemistry software packages can predict IR spectra. [Link]

-

Mass Spectrometry Fragmentation Prediction: Mass spectrometry software, such as those offered by ACD/Labs, can predict fragmentation patterns based on molecular structure and ionization method. [Link]

safety, handling, and toxicity information for 2-Amino-1-dimethylaminopropane

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Amino-1-dimethylaminopropane

Foreword: Navigating Data Gaps for a Niche Chemical Intermediate

2-Amino-1-dimethylaminopropane, systematically known as 1-(Dimethylamino)-2-propanamine, is a diamine with potential applications as a building block in pharmaceutical and agrochemical synthesis. Unlike more common industrial amines, specific, comprehensive safety and toxicology data for this precise isomer is not extensively published. This guide, therefore, adopts a conservative, field-proven approach essential for any research and development professional. We will synthesize established principles of amine safety with specific data from closely related, well-documented structural analogs, such as N,N-Dimethyl-1,3-propanediamine (DMAPA). This methodology provides a robust framework for risk assessment and safe handling where direct data is sparse, ensuring that safety protocols are grounded in authoritative chemical principles.

Hazard Identification and Classification

The primary hazards of 2-Amino-1-dimethylaminopropane are inferred from its functional groups: a primary amine and a tertiary amine on a short alkyl chain. These features typically confer properties of flammability, corrosivity, and significant biological activity. The hazard classification is based on data from analogous compounds.[1][2]

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][3][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |

Core Safety Concerns:

-

Corrosivity: As a strong organic base, the compound can cause severe, destructive burns to skin, eyes, and mucous membranes upon contact.[3][5] Ingestion is particularly dangerous, with a high risk of perforating the esophagus or stomach.[5][6]

-

Flammability: The compound is a flammable liquid with a relatively low flash point, meaning vapors can ignite at ambient temperatures. Vapors are often heavier than air and can travel to an ignition source and flash back.[6]

-

Toxicity: It is harmful if absorbed through the skin or swallowed.[1] Inhalation of vapors or mists can cause severe respiratory irritation and potential damage.[1][3]

Toxicological Profile

The toxicological properties have not been exhaustively investigated for this specific molecule. The following profile is based on its corrosive nature and data from structural analogs.[5][6]

-

Acute Toxicity: Harmful effects are expected via all major routes of exposure.

-

Oral: Harmful if swallowed, with an oral LD50 in rats for the related compound DMAPA reported as 410 mg/kg bw, indicating moderate acute toxicity.[7] Ingestion causes severe burns to the gastrointestinal tract.[3][6]

-

Dermal: Harmful in contact with skin.[4] The organic amine nature allows it to permeate the skin, leading to local corrosive effects and potential systemic toxicity.[3]

-

Inhalation: Harmful if inhaled.[3] Vapors and mists are corrosive to the respiratory tract.[3] Human data on a related amine showed that exposure to concentrations around 0.55 mg/m³ caused irritation of nasal mucosa and increased mucus formation.[7]

-

-

Skin and Eye Damage: The compound is classified as corrosive and will cause severe skin burns and permanent eye damage on contact.[1][4] An immediate 15-minute flush with water is critical after any contact.[3][6]

-

Sensitization: There is a potential for the compound to act as a skin sensitizer, meaning that after an initial exposure, subsequent lower-level exposures can trigger an allergic skin reaction (dermatitis).[1][3]

-

Chronic Exposure and Carcinogenicity: No specific data on the carcinogenicity of 2-Amino-1-dimethylaminopropane is available. However, based on genotoxicity assays for related diamines, it is not considered likely to be carcinogenic.[7] Repeated exposure may lead to dermatitis and potential respiratory system damage.[3]

Safe Handling and Engineering Controls

A systematic approach to risk mitigation is mandatory. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Workflow for responding to a chemical spill.

First-Aid Measures

| Exposure | Immediate Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [6]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention from an ophthalmologist. [4] |

| Skin Contact | Take off immediately all contaminated clothing. [1]Rinse skin with water/shower for at least 15 minutes. [4]Call a physician immediately. [6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. [1]If not breathing, give artificial respiration. [6]Call a poison center or doctor immediately. [1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting due to the high risk of perforation. [4][6]Call a physician immediately. [6] |

Fire-Fighting

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2). [6][8]A water spray can be used to cool unopened containers. [1]* Hazards: Flammable vapors may form explosive mixtures with air. [6]Thermal decomposition can release toxic and irritating gases, including oxides of nitrogen (NOx) and carbon monoxide (CO). [3][6]* Protective Gear: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

Physical and Chemical Properties Summary

| Property | Value | Source (Analog) |

| Molecular Formula | C₅H₁₄N₂ | [9] |

| Molecular Weight | 102.18 g/mol | [7][9] |

| Appearance | Clear, colorless liquid with a fishy, amine-like odor | [3] |

| Boiling Point | ~133 °C (for DMAPA) | [2] |

| Flash Point | ~20 °C (for DMAPA) | [2] |

| Density | ~0.817 g/mL at 25 °C (for DMAPA) | [2] |

| Solubility | Miscible in water and most organic solvents | [2] |

Conclusion

2-Amino-1-dimethylaminopropane is a hazardous chemical that demands rigorous adherence to safety protocols. Its flammability, corrosivity, and toxicity necessitate the consistent use of engineering controls, appropriate PPE, and well-defined handling procedures. By understanding its hazard profile through the lens of established chemical principles and data from structural analogs, researchers can mitigate risks and ensure a safe laboratory environment. Every protocol involving this compound must be built upon a foundation of caution, preparedness, and an unwavering commitment to safety.

References

- Vertex AI Search. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved January 7, 2026.

- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds. Retrieved January 7, 2026.

-

PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. Retrieved January 7, 2026, from [Link].

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET, 2-Amino-2-methyl-1-propanol. Retrieved January 7, 2026.

- Santa Cruz Biotechnology. (n.d.).

-

The Good Scents Company. (n.d.). dimethyl isopropanolamine 2-propanol, 1,1-(dimethylamino)-. Retrieved January 7, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(dimethylamino)- (CAS 15364-56-4). Retrieved January 7, 2026, from [Link].

- Loba Chemie. (n.d.).

- Acros Organics. (2025, December 19). SAFETY DATA SHEET, 1,3-Propanediamine, 2,2-dimethyl-. Retrieved January 7, 2026.

-

PubChem. (n.d.). 2-Amino-2-(dimethylamino)propan-1-ol. Retrieved January 7, 2026, from [Link].

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET, But-3-en-2-one, 4-(dimethylamino)-, (E)-. Retrieved January 7, 2026.

- Sigma-Aldrich. (2025, July 18).

-

Cheméo. (n.d.). 2-Propanol, 1-(dimethylamino)-. Retrieved January 7, 2026, from [Link].

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved January 7, 2026, from [Link].

- DC Fine Chemicals. (2024, November 4).

- Thermo Fisher Scientific. (2025, September 7).

- National Industrial Chemicals Notification and Assessment Scheme. (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment. Retrieved January 7, 2026.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 | CID 547031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Utility of Simple Aliphatic Diamines in Catalysis

Focus Ligand: 2-Amino-1-dimethylaminopropane and Structurally Related Diamines Prepared by: Gemini, Senior Application Scientist

Introduction: A Pragmatic Approach to Modern Catalysis

In the landscape of pharmaceutical and materials science, the efficient construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is paramount. These linkages form the backbone of countless active pharmaceutical ingredients, organic electronics, and agrochemicals. While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been transformative, the associated cost and potential toxicity of palladium present significant hurdles for large-scale industrial applications[1].

This has spurred a renaissance in copper catalysis, an older but highly practical alternative. Copper is significantly more abundant, less expensive, and less toxic than palladium. However, traditional Ullmann-type coupling reactions historically required harsh conditions—high temperatures and stoichiometric amounts of copper—limiting their scope and utility[2][3]. The modern breakthrough came with the introduction of ancillary ligands that stabilize the copper catalyst, allowing reactions to proceed under dramatically milder conditions with only catalytic amounts of the metal[4][5][6].

Among the most effective and accessible of these are simple aliphatic diamine ligands. While a vast array of complex, chiral ligands have been developed, readily available and inexpensive diamines like N,N-dimethylethylenediamine have proven to be exceptionally robust and versatile. This guide focuses on the application of this class of ligands, using the structural motif of 2-Amino-1-dimethylaminopropane as a representative model for understanding their function and implementation in copper-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind their efficacy and provide detailed, field-proven protocols for their use in synthetic applications.

Part 1: The Ligand - Structure, Synthesis, and Coordination

Ligand Profile: 2-Amino-1-dimethylaminopropane

2-Amino-1-dimethylaminopropane is a simple, acyclic diamine featuring a primary amine and a tertiary amine separated by a two-carbon backbone. This structural arrangement is key to its function as a bidentate ligand.

-

Structure: CH₃-CH(NH₂)-CH₂-N(CH₃)₂

-

Key Features: Bidentate N,N'-donor, flexible aliphatic backbone.

While specific catalytic applications for 2-Amino-1-dimethylaminopropane are not extensively documented, its structural analogy to widely-used ligands like N,N-dimethylethylenediamine and 1,2-diaminocyclohexane allows for a high degree of confidence in predicting its catalytic behavior and adapting existing protocols.

Synthesis Overview

Simple aliphatic diamines are often commercially available. For custom syntheses, standard organic methodologies can be employed, such as the reductive amination of an amino ketone or the alkylation of a primary amine with a suitable haloamine precursor.

Coordination Chemistry: The Chelate Effect

The efficacy of diamine ligands stems from their ability to form a stable chelate complex with the copper center. The two nitrogen atoms coordinate to the metal, forming a thermodynamically favorable five-membered ring. This chelation stabilizes the catalytically active species, prevents catalyst agglomeration and decomposition, and modulates the electronic properties of the metal center to facilitate the catalytic cycle[4][7].

Caption: Coordination of a diamine ligand to a Copper(I) center.

Part 2: Application in Copper-Catalyzed C-N Cross-Coupling

The flagship application for Cu/diamine systems is the Ullmann-type coupling of aryl halides with amines, amides, and other nitrogen nucleophiles. The diamine ligand allows these reactions to proceed at temperatures as low as room temperature, a significant improvement over traditional methods[1][4].

General Reaction Scheme

(Self-generated image placeholder for the general reaction scheme: Ar-X + H-NR¹R² --[CuI, Diamine Ligand, Base]--> Ar-NR¹R²)

Mechanistic Rationale

The catalytic cycle, while still a subject of detailed study, is generally understood to proceed through the following key steps. The diamine ligand is crucial for stabilizing the copper intermediates throughout the cycle.

Caption: Simplified catalytic cycle for Cu/Diamine C-N coupling.

Part 3: Detailed Experimental Protocols